

A Technical Guide to 2-Chlorocyclohex-1-enecarbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chlorocyclohex-1-enecarbaldehyde

Cat. No.: B154298

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **2-chlorocyclohex-1-enecarbaldehyde**, including its nomenclature, chemical properties, synthesis, and reactivity. The information is intended for use in research and development settings.

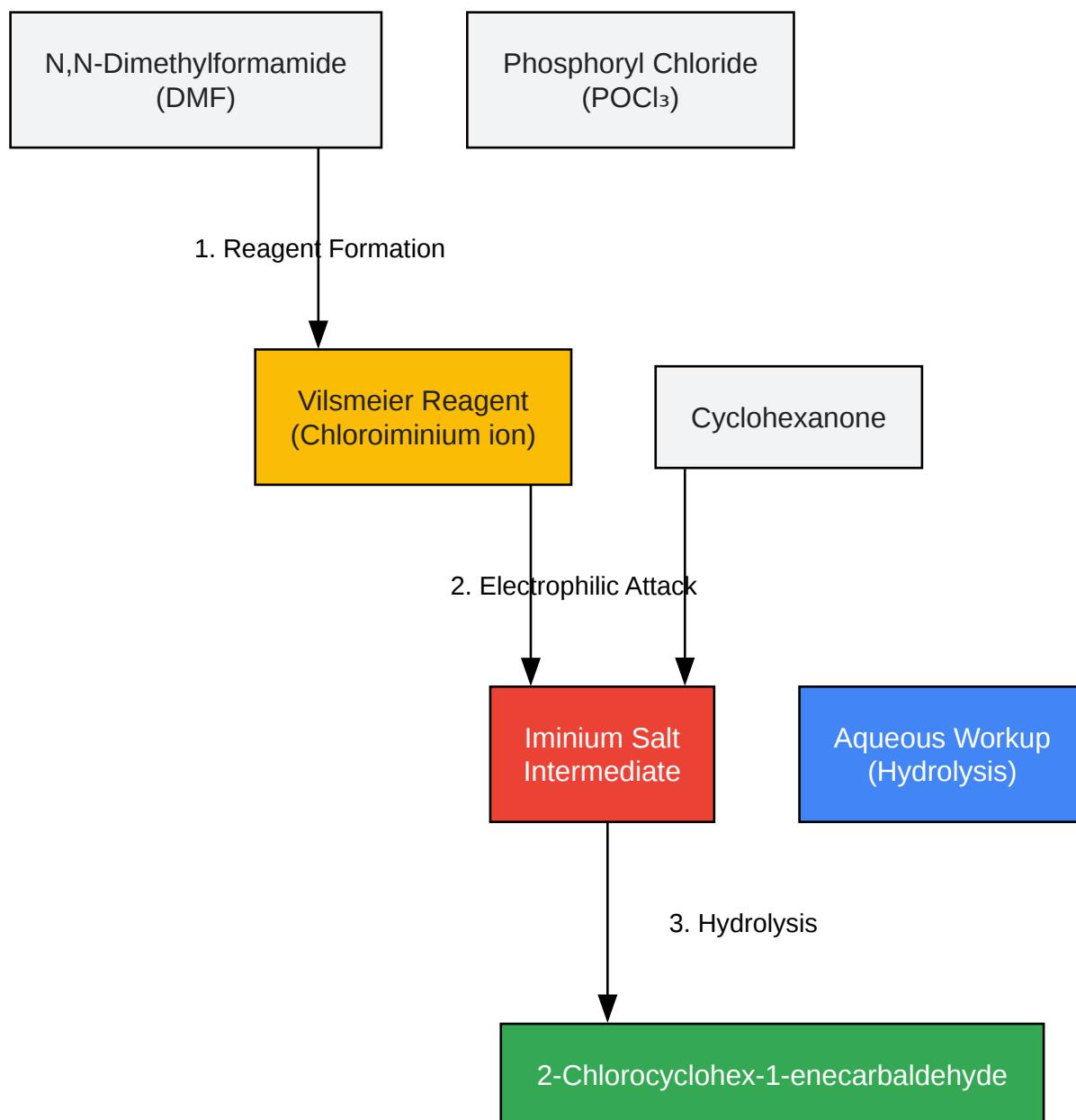
Nomenclature and Chemical Identity

The formal IUPAC name for this compound is 2-chlorocyclohex-1-ene-1-carbaldehyde.[\[1\]](#)[\[2\]](#) It is also known by several synonyms, which are useful for searching chemical databases and literature.

Identifier Type	Value
IUPAC Name	2-chlorocyclohex-1-ene-1-carbaldehyde [1] [2]
CAS Number	1680-73-5 [1] [2]
Molecular Formula	C ₇ H ₉ ClO [1] [2]
SMILES	C1CCC(=C(C1)C=O)Cl [1]
InChIKey	LRPFOCFIHOUPNU-UHFFFAOYSA-N [1]
Synonyms	2-chloro-1-cyclohexenecarbaldehyde, 2-chlorocyclohexene-1-carbaldehyde [1]

Physicochemical and Computed Properties

This table summarizes key physical and computed properties for **2-chlorocyclohex-1-enecarbaldehyde**. These values are essential for experimental design, including solvent selection, reaction temperature, and analytical method development.


Property	Value
Molecular Weight	144.60 g/mol [1]
Exact Mass	144.0341926 Da [1]
Complexity	149 [1]
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	1
Rotatable Bond Count	1

Synthesis and Experimental Protocols

2-Chlorocyclohex-1-enecarbaldehyde is commonly synthesized via the Vilsmeier-Haack reaction. This reaction is a versatile method for the formylation of electron-rich substrates, including activated alkenes like the enol or enamine derivatives of cyclohexanone.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) The Vilsmeier reagent, a chloroiminium ion, is typically generated *in situ* from a formamide derivative (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphoryl chloride, POCl_3).[\[4\]](#)[\[5\]](#)

General Synthesis Pathway: Vilsmeier-Haack Reaction

The logical workflow for the synthesis is outlined below. The process begins with the activation of a formamide with phosphoryl chloride to generate the electrophilic Vilsmeier reagent. This reagent then reacts with cyclohexanone to yield the target product after hydrolysis.

[Click to download full resolution via product page](#)

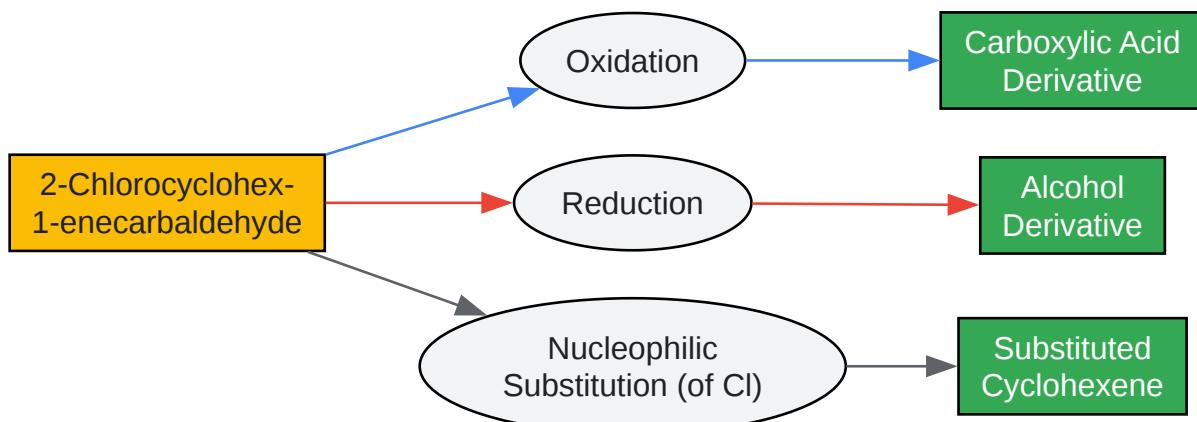
Caption: Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol

While a specific, peer-reviewed protocol for this exact molecule is not readily available in the search results, a general procedure based on the Vilsmeier-Haack reaction for ketones can be detailed as follows. Note: This protocol is illustrative and requires optimization and safety assessment before implementation.

- Reagent Preparation (Vilsmeier Reagent Formation):
 - In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF, 1.5 equivalents) to 0 °C in an ice bath.
 - Slowly add phosphoryl chloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, ensuring the temperature does not exceed 10 °C.
 - Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
- Formylation Reaction:
 - Dissolve cyclohexanone (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or excess DMF).
 - Add the cyclohexanone solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Workup and Purification:
 - Cool the reaction mixture back to 0 °C.
 - Carefully and slowly pour the mixture onto crushed ice.
 - Add a saturated solution of sodium acetate or sodium carbonate to neutralize the acid and hydrolyze the intermediate iminium salt. Stir until the hydrolysis is complete.
 - Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

- Filter the drying agent and concentrate the solvent under reduced pressure.
- Purify the resulting crude oil via silica gel column chromatography to obtain pure **2-chlorocyclohex-1-enecarbaldehyde**.


Reactivity and Potential Applications

The structure of **2-chlorocyclohex-1-enecarbaldehyde** contains several functional groups that dictate its reactivity: a conjugated aldehyde, a carbon-carbon double bond, and a vinylic chloride.

- Aldehyde Group: The aldehyde is susceptible to nucleophilic attack, allowing for transformations such as oxidation to a carboxylic acid (2-chlorocyclohex-1-ene-1-carboxylic acid), reduction to an alcohol, or conversion into imines and other derivatives.
- Vinylic Chloride: The chloro group can be substituted by various nucleophiles, often via addition-elimination mechanisms or transition-metal-catalyzed cross-coupling reactions.
- Conjugated System: The conjugated π -system allows for reactions like Michael additions.

This combination of functional groups makes it a useful building block or intermediate in organic synthesis. For instance, it can be used in the synthesis of more complex cyclic and heterocyclic systems. One documented application involves its use as a starting material for the preparation of 2-mercaptocyclohex-1-enecarboxaldehydes.^[7]

The general class of substituted cyclohexene derivatives is important in the pharmaceutical industry for creating novel therapeutic agents.^[8]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chlorocyclohex-1-enecarbaldehyde | C₇H₉ClO | CID 11804892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chlorocyclohex-1-enecarbaldehyde 95.00% | CAS: 1680-73-5 | AChemBlock [achemblock.com]
- 3. Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanone Hydrazones: Synthesis of Novel 4,5,6,7-Tetrahydroindazole Derivatives | Bentham Science [benthamscience.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbino.com]
- To cite this document: BenchChem. [A Technical Guide to 2-Chlorocyclohex-1-enecarbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b154298#2-chlorocyclohex-1-enecarbaldehyde-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com